molecular formula C17H25ClN4O2 B2597570 Tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-2,8-diazaspiro[3.5]nonane-8-carboxylate CAS No. 2402830-90-2

Tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-2,8-diazaspiro[3.5]nonane-8-carboxylate

Cat. No.: B2597570
CAS No.: 2402830-90-2
M. Wt: 352.86
InChI Key: HVBUZHRJOWEELD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-2,8-diazaspiro[3.5]nonane-8-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties. The presence of a chloropyridazine moiety adds to its reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-2,8-diazaspiro[3.5]nonane-8-carboxylate typically involves multiple steps:

    Formation of the Chloropyridazine Intermediate: The starting material, 6-chloropyridazine, is synthesized through the chlorination of pyridazine. This step often uses reagents like phosphorus oxychloride (POCl3) under reflux conditions.

    Spirocyclic Core Construction: The spirocyclic core is constructed by reacting the chloropyridazine intermediate with a suitable diamine, such as 1,2-diaminocyclohexane, under controlled conditions to form the spirocyclic structure.

    Introduction of the Tert-butyl Ester Group: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions, use of automated reactors, and stringent purification processes like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic nitrogen atoms, using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the chloropyridazine moiety, converting it to a more reactive amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloropyridazine ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, under mild to moderate temperatures.

    Reduction: LiAlH4, sodium borohydride (NaBH4), typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols, often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of various substituted pyridazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its spirocyclic structure provides a rigid framework that can be exploited in the design of novel catalysts and ligands.

Biology

In biological research, the compound’s derivatives are explored for their potential as enzyme inhibitors or receptor modulators. The chloropyridazine moiety is particularly interesting for its ability to interact with biological targets.

Medicine

Medicinally, derivatives of this compound are investigated for their potential as therapeutic agents. The spirocyclic structure can enhance the stability and bioavailability of drug candidates, making them more effective in treating diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-2,8-diazaspiro[3.5]nonane-8-carboxylate involves its interaction with specific molecular targets. The chloropyridazine moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. The spirocyclic structure provides a stable scaffold that can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(6-chloropyridazin-3-yl)methylamino piperidine-1-carboxylate
  • Tert-butyl (6-chloropyridazin-3-yl)carbamate

Uniqueness

Compared to similar compounds, tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-2,8-diazaspiro[3.5]nonane-8-carboxylate stands out due to its spirocyclic structure, which imparts greater stability and unique reactivity. This makes it particularly valuable in applications requiring robust and versatile chemical frameworks.

Properties

IUPAC Name

tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-2,8-diazaspiro[3.5]nonane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN4O2/c1-16(2,3)24-15(23)22-8-4-7-17(12-22)10-21(11-17)9-13-5-6-14(18)20-19-13/h5-6H,4,7-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBUZHRJOWEELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CN(C2)CC3=NN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.